2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
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Overview
Description
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[45]decan-3-yl]acetic acid is a complex organic compound that features a spirocyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[45]decan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-performance liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected compound with different functional groups.
Fmoc-L-glutamic acid 5-tert-butyl ester: A similar compound used in peptide synthesis.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine: A lysine derivative with an Fmoc protecting group.
Uniqueness
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific spatial arrangements are crucial .
Properties
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(16-31-17)9-11-26(12-10-25)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRLFXEJPBQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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